

# Comparative Analysis of SDUY038 (UNC3810A) and Competing TYRO3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | SDUY038   |           |  |  |  |
| Cat. No.:            | B15579043 | Get Quote |  |  |  |

A detailed patent landscape and competitor analysis for researchers, scientists, and drug development professionals.

Disclaimer: The compound "**SDUY038**" is not referenced in publicly available scientific literature or patent databases. This guide uses UNC3810A, a novel TYRO3 inhibitor for Primary Effusion Lymphoma (PEL), as a representative molecule for this analysis. All data and comparisons are based on publicly accessible information for UNC3810A and its competitors.

### Introduction

Primary Effusion Lymphoma (PEL) is an aggressive B-cell non-Hodgkin lymphoma with a poor prognosis, primarily associated with Kaposi's sarcoma-associated herpesvirus (KSHV) infection.[1][2] Recent kinome profiling studies have identified the Receptor Tyrosine Kinase (RTK) TYRO3 as a key therapeutic target in PEL.[1][2] TYRO3 is highly upregulated in PEL cells and contributes to the activation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway.[1] UNC3810A is a novel small molecule inhibitor developed to specifically target TYRO3, demonstrating significant anti-tumor activity in preclinical models of PEL.[1][2] This guide provides a comparative analysis of UNC3810A against other known inhibitors of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.

## **Patent Landscape Overview**

A specific patent for UNC3810A has not been publicly disclosed. However, the broader patent landscape for TAM kinase inhibitors reveals a competitive environment with intellectual



property covering various approaches:

- Broad-Spectrum TAM Inhibitors: Patents have been filed for compounds that inhibit all three TAM kinases (TYRO3, AXL, MERTK). These inhibitors are often developed for a wide range of cancers where TAM kinases are implicated in tumor progression and immune evasion.
- Dual and Selective Inhibitors: There is a trend towards developing inhibitors with specific selectivity profiles, such as dual AXL/MERTK inhibitors (e.g., INCB081776) or MERTK/FLT3 inhibitors with secondary activity against TYRO3 (e.g., MRX-2843).
- TYRO3-Specific Inhibitors: The development of highly selective TYRO3 inhibitors, such as UNC9426, indicates a growing interest in understanding the specific role of TYRO3 in various pathologies.
- Antibody-Based Therapies: In addition to small molecules, patents for anti-TYRO3 antibodies
  have also been filed, representing an alternative therapeutic modality.

This landscape suggests that while broad TAM inhibition is a validated strategy, there is a clear interest in developing more targeted therapies to potentially reduce off-target effects and enhance efficacy in specific indications like PEL where a particular TAM kinase is the primary driver.

## **Competitor Analysis: Performance Data**

The following table summarizes the biochemical potency of UNC3810A's competitors against the TAM family of kinases. While a specific IC50 for UNC3810A is not publicly available, its efficacy has been demonstrated in cell-based assays and in vivo models.



| Compound   | TYRO3 IC50<br>(nM)                                   | AXL IC50<br>(nM)                  | MERTK<br>IC50 (nM)                | Other<br>Notable<br>Targets                                | Selectivity<br>Profile                                               |
|------------|------------------------------------------------------|-----------------------------------|-----------------------------------|------------------------------------------------------------|----------------------------------------------------------------------|
| UNC3810A   | Data not<br>publicly<br>available                    | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Developed as<br>a TYRO3<br>inhibitor                       | Reported to<br>be selective<br>for TYRO3 in<br>the context of<br>PEL |
| BMS-777607 | 4.3[3][4]                                            | 1.1[3][4][5]                      | 14                                | c-Met (3.9<br>nM), Ron (1.8<br>nM)[3][4][5]                | Pan-TAM and c-Met/Ron inhibitor                                      |
| LDC1267    | 8[6][7]                                              | 29[8][6][7]                       | <5[8][6][7]                       | Low activity<br>against other<br>kinases                   | Selective<br>pan-TAM<br>inhibitor                                    |
| UNC9426    | 2.1[9][10][11]<br>[12][13]                           | 189                               | 579                               | Highly<br>selective<br>against a<br>panel of 77<br>kinases | Highly<br>selective<br>TYRO3<br>inhibitor                            |
| INCB081776 | >30-fold<br>selective for<br>AXL/MERTK<br>over TYRO3 | 16                                | 14                                | -                                                          | Dual<br>AXL/MERTK<br>inhibitor[14]                                   |
| MRX-2843   | Data not<br>publicly<br>available                    | Data not<br>publicly<br>available | 1.3[15]                           | FLT3 (0.64<br>nM)[15]                                      | Dual MERTK/FLT3 inhibitor with reported activity against AXL/TYRO3   |



# Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the TYRO3 signaling pathway and a common experimental workflow.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. pnas.org [pnas.org]



- 2. Kinome profiling of non-Hodgkin lymphoma identifies Tyro3 as a therapeutic target in primary effusion lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BMS-777607 Amerigo Scientific [amerigoscientific.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. UNC9426 | TYRO3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. UNC9426\_TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. TAM Receptor (Tyro3-Axl-Mer) | DC Chemicals [dcchemicals.com]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Comparative Analysis of SDUY038 (UNC3810A) and Competing TYRO3 Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579043#sduy038-patent-landscape-and-competitor-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com